4-Chloro-2-fluoro-3-methylbenzoic acid

Vue d'ensemble

Description

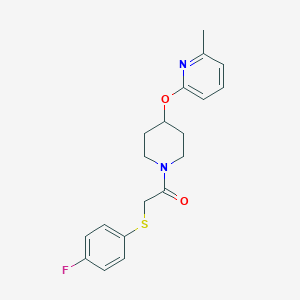

“4-Chloro-2-fluoro-3-methylbenzoic acid” is a chemical compound with the CAS Number: 153556-55-9 . It has a molecular weight of 188.59 and its linear formula is C8H6ClFO2 .

Molecular Structure Analysis

The molecular structure of “4-Chloro-2-fluoro-3-methylbenzoic acid” is represented by the linear formula C8H6ClFO2 . The IUPAC Standard InChI is InChI=1S/C7H4ClFO2/c8-4-1-2-5 (7 (10)11)6 (9)3-4/h1-3H, (H,10,11) .

Physical And Chemical Properties Analysis

“4-Chloro-2-fluoro-3-methylbenzoic acid” is a solid at room temperature . It should be stored in a dry room .

Applications De Recherche Scientifique

Synthesis of Antibacterial Compounds

“4-Chloro-2-fluoro-3-methylbenzoic acid” is used in the synthesis and antibacterial evaluation of 6-Amino-8-methylquinolones . These compounds are known for their antibacterial properties and are used in the development of new antibiotics .

Fluorinated Building Blocks

This compound is a part of the fluorinated building blocks . Fluorinated compounds are used in a variety of applications due to their unique properties, including high thermal and chemical stability, and bioactivity .

GC-MS Detection of Metabolites

It has been used in the GC-MS (Gas Chromatography-Mass Spectrometry) detection of metabolites from cell cultures containing 6-fluoro-3-methylphenol . This application is crucial in metabolomics studies, which is an emerging field in biological research .

Synthesis of Benzophenone Derivatives

“4-Chloro-2-methylbenzoic acid” can be used in the synthesis of 4-chloro-2-methylbenzophenone via Friedel Craft’s acylation with benzene . Benzophenone derivatives have applications in various fields, including pharmaceuticals, dyes, and liquid crystals .

Safety and Hazards

Propriétés

IUPAC Name |

4-chloro-2-fluoro-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXKHUZMLXVVTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-fluoro-3-methylbenzoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2690304.png)

![5-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-5-oxopentanoic acid](/img/structure/B2690307.png)

![5-((4-Isopropylphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2690310.png)

![2-(2,5-dimethylphenyl)-7-(3-fluorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2690314.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B2690315.png)

![(E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690321.png)